molecular formula C21H30O2 B108158 16-Dehydropregnenolone CAS No. 1162-53-4

16-Dehydropregnenolone

Katalognummer B108158
CAS-Nummer: 1162-53-4
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: YLFRRPUBVUAHSR-RRPFGEQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16-Dehydropregnenolone is a steroid intermediate that plays a role in the biosynthesis of 16-androstenes, particularly in neonatal porcine testicular microsomes. It is formed from 17-hydroxypregnenolone and serves as a precursor in the production of various steroidal compounds .

Synthesis Analysis

The synthesis of 16-dehydropregnenolone acetate has been achieved through various methods. A simplified one-pot preparation from diosgenin has been developed, which is amenable to industrial scaling due to its use of normal pressure and reduced temperature, yielding 65-69% overall . Another approach involves a continuous flow synthesis from diosgenin, which optimizes efficiency and safety by avoiding time-consuming purifications between steps . Additionally, a three-step synthesis process has been reported, which utilizes acetylonium ion generation and ultrasound irradiation to achieve an overall yield of 60% .

Molecular Structure Analysis

The molecular structure of 16-dehydropregnenolone and its derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of certain 20-epi cholanic acid derivatives synthesized from 16-dehydropregnenolone acetate has been confirmed by single crystal X-ray analysis . NMR and mass spectral analysis have been used to confirm the structures of amine derivatives of 16-dehydropregnenolone .

Chemical Reactions Analysis

16-Dehydropregnenolone undergoes a range of chemical reactions to form various derivatives. It can be transformed into 20-epi cholanic acid derivatives through an ionic hydrogenation and deoxygenation process . It also participates in aza-annulation reactions with propan-1-amine and aromatic aldehydes to produce DPP-IV inhibitors . Furthermore, it can be converted into brassinolide intermediates through stereoselective syntheses involving ene reactions and regioselective Wittig reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16-dehydropregnenolone and its derivatives have been studied to improve their pharmacological potential. For instance, the pharmacokinetics of a hydroxypropyl-beta-cyclodextrin inclusion complex of 16-dehydropregnenolone following oral administration has been investigated, showing improved water solubility and bioavailability . The serum concentration of 16-dehydropregnenolone sulfate in the feto-placental unit suggests its origin in the fetus and its potential metabolic pathway . Derivatives of 16-dehydropregnenolone containing an imidazole ring have been synthesized and evaluated for their inhibitory activity against 5α-reductase isoenzymes and cytotoxic activity in cancer cells .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

16-Dehydropregnenolone (16-DHP) has shown notable applications in enhancing bioavailability and pharmacokinetics. Studies have focused on improving its water-solubility and in vivo behavior through various formulations, like the Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) inclusion complex and liposome entrapment. These modifications significantly increased the relative bioavailability and altered the tissue distribution, suggesting potential improvements in clinical applications (Sun et al., 2017), (Deng et al., 2016).

Metabolic Impact and Drug Interactions

The impact of 16-DHP on metabolic pathways has been a significant area of research. One study indicated that 16-DHP might influence the activities and mRNA expression of hepatic drug-metabolizing enzymes in rats, pointing towards its potential to induce drug-drug interactions and therapeutic implications (Ramakrishna et al., 2016).

Antitumor and Antihyperlipidemic Potential

Research has delved into the antitumor properties of 16-DHP, particularly its impact on cellular growth and apoptosis in human tumor cells. For example, studies have shown that 16-DHP can induce G1 phase arrest and apoptosis in HeLa cells through activation of specific signaling pathways (Ma et al., 2012). Additionally, 16-DHP has been developed as an antihyperlipidemic agent, with studies indicating its role in regulating cholesterol metabolism and exhibiting hypolipidemic activity through up-regulation of hepatic pathways (Ramakrishna et al., 2017).

Chemical Synthesis and Industrial Applications

The synthesis of 16-DHP and its derivatives has been a focal point for improving industrial processes and applications. Studies have reported simplified, one-pot preparation methods for 16-DHP derivatives, indicating potential for large-scale production and commercial viability (Mićović et al., 1990), (Goswami et al., 2003).

Safety And Hazards

The safety data sheet for 16-Dehydropregnenolone suggests that it is suspected of damaging fertility or the unborn child . In case of exposure, it is recommended to move the person into fresh air, wash off with soap and plenty of water, rinse thoroughly with water for at least 15 minutes, and consult a physician .

Eigenschaften

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRRPUBVUAHSR-RRPFGEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016789
Record name (-)-Pregnadienolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Dehydropregnenolone

CAS RN

1162-53-4
Record name 16-Dehydropregnenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Dehydropregnenolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Dehydropregnenolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Pregnadienolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β-hydroxypregna-5,16-dien-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-DEHYDROPREGNENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7349506P5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Dehydropregnenolone
Reactant of Route 2
16-Dehydropregnenolone
Reactant of Route 3
16-Dehydropregnenolone
Reactant of Route 4
16-Dehydropregnenolone
Reactant of Route 5
16-Dehydropregnenolone
Reactant of Route 6
16-Dehydropregnenolone

Citations

For This Compound
943
Citations
N Tagawa, K Saiki, Y Kobayashi - Biological and Pharmaceutical …, 2001 - jstage.jst.go.jp
… Among these numerous metabolites of pregnenolone, 16-dehydropregnenolone (3b-hydroxy-5, 16-pregnadien-20-one, 16-DHP) has a very unique structure with a double bond …
Number of citations: 2 www.jstage.jst.go.jp
A Goswami, R Kotoky, RC Rastogi… - … process research & …, 2003 - ACS Publications
A one-pot eco-friendly and efficient transformation of steroidal sapogenin diosgenin (1) and solasodine (2) to a commercially very important drug intermediate 16-dehydropregnenolone …
Number of citations: 56 pubs.acs.org
HY Yang, WM Zhang, WW Yang, T Zhao… - Journal of pharmaceutical …, 2011 - Elsevier
The pharmacokinetics of 16-dehydropregnenolone (16-DHP), a sterols compound isolated from Solanum lyratum Thunb., was investigated in rats following a Single intramuscular …
Number of citations: 2 www.sciencedirect.com
N Tagawa, S Kusuda, Y Kobayashi - Biological and Pharmaceutical …, 1999 - jstage.jst.go.jp
… We have investigated the serum concentration of 16-dehydropregnenolone (3fi-hydroxy-5,16-pregnadien-20one) 3-sulfate (16-DHPS) in the umbilical artery (UA), umbilical vein (UV) …
Number of citations: 9 www.jstage.jst.go.jp
AV Silva-Ortiz, E Bratoeff, T Ramírez-Apan… - Bioorganic & medicinal …, 2015 - Elsevier
… The aim of this study was to synthesize several 16-dehydropregnenolone acetate derivatives containing a triazole ring at C-21 and a linear or alicyclic ester moiety at C-3 of the steroidal …
Number of citations: 17 www.sciencedirect.com
S Suryawanshi, SK Singh, RC Gupta - Journal of Chromatography B, 2006 - Elsevier
… rapid liquid chromatographic/electrospray ionization tandem mass spectrometric assay was developed and validated for the simultaneous quantification of 16-dehydropregnenolone (…
Number of citations: 13 www.sciencedirect.com
S Suryawanshi, RC Gupta… - Journal of Pharmacy and …, 2011 - academic.oup.com
Objectives This manuscript addresses key pharmacokinetic issues in support of the development of a potent candidate lipid-lowering drug molecule, 16-dehydropregnenolone (DHP). …
Number of citations: 11 academic.oup.com
Y KOBAYASHI, N TAGAWA, K SAIKI… - Biological and …, 1994 - jstage.jst.go.jp
… All of the results obtained from GC/MS and GC/FT-IR analysis were identical with those of authentic 16-dehydropregnenolone (3β-hydroxy-5, 16-preguadien-20-one, 16-DHP). This is …
Number of citations: 7 www.jstage.jst.go.jp
R Ramakrishna, M Bhateria, R Singh… - The Journal of Steroid …, 2016 - Elsevier
16-dehydropregnenolone (DHP) is a promising novel antihyperlipidemic agent developed and patented by Central Drug Research Institute (CDRI), India. The purpose of the present …
Number of citations: 14 www.sciencedirect.com
R Ramakrishna, D Kumar, M Bhateria… - The Journal of Steroid …, 2017 - Elsevier
… capable of improving serum lipid profile, CSIR-Central Drug Research Institute (CSIR-CDRI), India has developed and patented a new drug candidate, 16-Dehydropregnenolone (DHP) …
Number of citations: 16 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.